
2-Methoxy-4-nitropyridine
Overview
Description
2-Methoxy-4-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitropyridine can be synthesized through several synthetic routes. One common method involves the nitration of 2-methoxypyridine using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactions with precise control over temperature and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-nitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield 2-methoxy-4-nitrobenzoic acid.
Reduction: Reduction typically results in the formation of 2-methoxy-4-aminopyridine.
Substitution: Substitution reactions can produce various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Methoxy-4-nitropyridine serves as a precursor for synthesizing more complex organic compounds. It can undergo various reactions such as oxidation, reduction, and substitution to yield different derivatives:
- Oxidation Products : The compound can be oxidized to form 2-methoxy-4-nitrobenzoic acid.
- Reduction Products : Reduction typically results in the formation of 2-methoxy-4-aminopyridine.
- Substitution Reactions : The compound can react with various nucleophiles to generate substituted pyridines, expanding its utility in synthetic chemistry .
Biological Applications
Enzyme Mechanism Studies
In biological research, this compound is utilized to study enzyme mechanisms. Its nitro group can be reduced to form reactive intermediates that interact with biological molecules, influencing enzyme activity and biochemical pathways. This property makes it valuable in developing biochemical assays .
Nucleoside Analog Synthesis
The compound is also significant in synthesizing nucleoside analogs, particularly those related to antiviral and anticancer drugs like 5-fluorouracil. The methoxy and nitro groups facilitate specific chemical transformations essential for constructing desired nucleoside frameworks .
Industrial Applications
Production of Agrochemicals and Fine Chemicals
In the industrial sector, this compound is used in producing agrochemicals, dyes, pigments, and other fine chemicals. Its ability to participate in various chemical reactions makes it a versatile building block in the synthesis of these products .
Case Studies
- Synthesis of Schiff Base Ligands
- Biological Activity Evaluation
Mechanism of Action
The mechanism by which 2-Methoxy-4-nitropyridine exerts its effects involves its interaction with molecular targets and pathways. The nitro group is an electron-withdrawing group, which can influence the reactivity of the pyridine ring. The methoxy group, being an electron-donating group, can modulate the electronic properties of the compound, affecting its biological activity.
Comparison with Similar Compounds
2-Methoxy-3-nitropyridine
2-Methoxy-5-nitropyridine
2-Methoxy-4-aminopyridine
2-Methoxy-4-methyl-5-nitropyridine
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Biological Activity
2-Methoxy-4-nitropyridine (2M4NP) is an organic compound with significant biological activity, primarily due to its structural features, which include a methoxy group and a nitro group on the pyridine ring. This article explores the biological activities associated with 2M4NP, including its potential applications in medicinal chemistry and its mechanisms of action.
Chemical Structure and Properties
The chemical formula of this compound is CHNO. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups contributes to its unique reactivity and interaction profile in biological systems.
Property | Description |
---|---|
Molecular Formula | CHNO |
Functional Groups | Methoxy (-OCH), Nitro (-NO) |
Solubility | Soluble in organic solvents; limited solubility in water |
Antiviral Properties
Research indicates that compounds similar to 2M4NP exhibit antiviral properties, particularly against coronaviruses. The mechanism often involves the inhibition of viral replication through interactions with viral proteins or host cell pathways. For instance, pyridine N-oxides have shown inhibitory effects on viral enzymes, suggesting that 2M4NP may also be effective as an antiviral agent .
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA, leading to cell death. Studies have shown that similar nitro derivatives can effectively combat various bacterial infections, indicating a potential for 2M4NP in treating resistant strains .
Cytotoxic Effects
The cytotoxicity of 2M4NP has been evaluated in various studies. In animal models, exposure to high concentrations has resulted in liver and kidney toxicity, as evidenced by increased organ weights and histopathological changes . These findings underscore the need for careful assessment of dosage and exposure levels when considering therapeutic applications.
Case Studies
- Antiviral Activity Against Coronaviruses : A study highlighted the potential of pyridine derivatives, including 2M4NP, to inhibit viral replication in vitro. The compound's structure allows it to interact with key viral proteins, potentially blocking their function .
- Antimicrobial Efficacy : In a comparative analysis of nitro compounds, 2M4NP demonstrated significant activity against Gram-positive bacteria, with mechanisms involving DNA damage through reactive nitroso species .
- Toxicological Assessment : A toxicological study on related compounds indicated that exposure to high doses led to significant hepatic changes in rodent models, raising concerns about the safety profile of such compounds in therapeutic use .
Properties
IUPAC Name |
2-methoxy-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-4-5(8(9)10)2-3-7-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCQTLLPQFAGAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708766 | |
Record name | 2-Methoxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18614-54-5 | |
Record name | 2-Methoxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methoxy-4-nitropyridine in the synthesis of nucleoside analogs?
A1: this compound serves as a crucial starting material for synthesizing various nucleoside analogs, specifically those structurally related to 5-fluorouracil and 5-fluorocytosine [, ]. These analogs are of significant interest due to their potential antiviral and anticancer activities. The presence of the methoxy and nitro groups in this compound allows for specific chemical transformations, enabling the construction of the desired nucleoside frameworks.
Q2: How is this compound used to synthesize 5-fluoro-3-deazacytidine?
A2: The synthesis of 5-fluoro-3-deazacytidine from this compound involves a multi-step process []. First, this compound is converted to 4-amino-5-fluoro-2-methoxypyridine through a reduction reaction. This compound then undergoes acetylation and subsequent condensation with a protected ribofuranosyl bromide. Finally, deprotection steps yield the target nucleoside, 5-fluoro-3-deazacytidine.
Q3: Can you elaborate on the importance of characterizing synthesized compounds like those derived from this compound?
A3: Characterizing the synthesized compounds is crucial for confirming their identity and purity, which is essential for further biological evaluation [, ]. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and UV spectroscopy are employed to verify the structures and study their properties. These characterization data are critical for understanding structure-activity relationships and guiding the development of more potent and selective nucleoside analogs.
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